Structural Isomerism and Its Impact on Molecular Properties for 3-(2,6-Dichlorobenzoyl)-4-methylpyridine vs. 2-Position Analog
3-(2,6-Dichlorobenzoyl)-4-methylpyridine (CAS 1187167-72-1) is a regioisomer of 2-(2,6-dichlorobenzoyl)-4-methylpyridine (CAS 1187165-49-6). While they share the same molecular formula (C13H9Cl2NO) and molecular weight (266.12 g/mol), the position of the benzoyl group on the pyridine ring differs, leading to distinct spatial and electronic properties that directly impact molecular recognition and binding . No quantitative biological activity data comparing the two isomers was found in the public domain.
| Evidence Dimension | Molecular Connectivity and Spatial Configuration |
|---|---|
| Target Compound Data | 2,6-dichlorobenzoyl group at the 3-position of the pyridine ring; molecular weight 266.12 g/mol |
| Comparator Or Baseline | 2-(2,6-dichlorobenzoyl)-4-methylpyridine (CAS 1187165-49-6): 2,6-dichlorobenzoyl group at the 2-position; molecular weight 266.12 g/mol |
| Quantified Difference | Identical molecular weight; differentiated by substituent position. |
| Conditions | Structural comparison based on IUPAC nomenclature and canonical SMILES. |
Why This Matters
The specific position of the benzoyl group influences the compound's 3D conformation, hydrogen-bonding capabilities, and electronic distribution, which are critical factors in molecular recognition events such as enzyme binding or receptor interaction.
